molecular formula C13H16FN B14187122 1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-68-4

1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14187122
CAS No.: 923567-68-4
M. Wt: 205.27 g/mol
InChI Key: ZJDFOPYAGRPFLM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques. These methods often rely on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

923567-68-4

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H16FN/c1-9-5-10(3-4-12(9)14)13-6-11(13)7-15(2)8-13/h3-5,11H,6-8H2,1-2H3

InChI Key

ZJDFOPYAGRPFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C23CC2CN(C3)C)F

Origin of Product

United States

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